REACTION_CXSMILES
|
Br[CH:2]([O:10][C:11]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=1)[C:3](=[O:9])[C:4]([CH3:8])([CH3:7])[CH:5]=[CH2:6].[NH:18]1[CH:22]=[N:21][CH:20]=[N:19]1>C(#N)C>[Cl:17][C:14]1[CH:15]=[CH:16][C:11]([O:10][CH:2]([N:21]2[CH:20]=[N:19][N:18]=[CH:22]2)[C:3](=[O:9])[C:4]([CH3:8])([CH3:7])[CH:5]=[CH2:6])=[CH:12][CH:13]=1
|
Name
|
5-bromo-5-(4-chlorophenoxy)-3,3-dimethylpent-1-en-4-one
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Quantity
|
89 g
|
Type
|
reactant
|
Smiles
|
BrC(C(C(C=C)(C)C)=O)OC1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
115.9 g
|
Type
|
reactant
|
Smiles
|
N1N=CN=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
were stirred with the salt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After the solution had been heated at the boil for three hours
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
WASH
|
Details
|
The solution was washed three times with 50 ml of water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the organic phase, after having been dried over anhydrous sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
was concentrated by evaporation under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residual oil was dissolved in 400 ml of acetone
|
Type
|
ADDITION
|
Details
|
a solution of 80.6 g of naphthalene-1,5-disulphonic acid in 400 ml of acetone was added
|
Type
|
CUSTOM
|
Details
|
The salt which had crystallized out
|
Type
|
FILTRATION
|
Details
|
was filtered off under suction
|
Type
|
WASH
|
Details
|
washed with acetone, 250 ml each of water and dichloromethane
|
Type
|
CUSTOM
|
Details
|
had been evaporated off
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in a small amount of ether, and petroleum ether
|
Type
|
ADDITION
|
Details
|
was then slowly added to the solution
|
Type
|
CUSTOM
|
Details
|
The product which crystallized out in the process
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with a small amount of ether/petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(OC(C(C(C=C)(C)C)=O)N2C=NN=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.1 g | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |